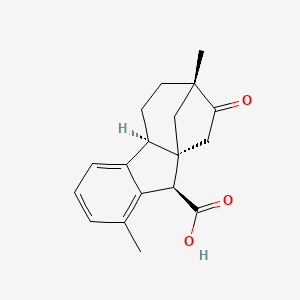

Gibberic acid

Description

BenchChem offers high-quality Gibberic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gibberic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(1S,2R,9S,12S)-4,12-dimethyl-13-oxotetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7-triene-2-carboxylic acid |

InChI |

InChI=1S/C18H20O3/c1-10-4-3-5-11-12-6-7-17(2)9-18(12,8-13(17)19)15(14(10)11)16(20)21/h3-5,12,15H,6-9H2,1-2H3,(H,20,21)/t12-,15-,17+,18-/m1/s1 |

InChI Key |

ASZCVNVMQXNJGH-ZYRRHWMLSA-N |

Isomeric SMILES |

CC1=C2[C@@H]([C@]34CC(=O)[C@](C3)(CC[C@@H]4C2=CC=C1)C)C(=O)O |

Canonical SMILES |

CC1=C2C(C34CC(=O)C(C3)(CCC4C2=CC=C1)C)C(=O)O |

Synonyms |

1,7-dimethyl-8-oxo-4balpha,7alpha-gibba-1,3,4a(10a)-triene-10beta-carboxylic acid monohydrate gibberic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Gibberellic Acid: A Technical Guide

Executive Summary

Gibberellic acid (GA), a tetracyclic diterpenoid phytohormone, is a critical regulator of plant growth and development, influencing processes from seed germination to flowering and fruit development.[1][2][3] Its mechanism of action is not one of direct activation, but rather a sophisticated derepression of a constitutively repressed state. This guide elucidates the central signaling module—GA-GID1-DELLA—detailing the molecular interactions, quantitative binding dynamics, and downstream transcriptional events. Furthermore, it provides methodologies for the key experiments that have been instrumental in deciphering this pivotal plant signaling pathway.

The Central Signaling Pathway: A Derepression Model

The primary mechanism of GA action revolves around the targeted degradation of a family of nuclear transcriptional regulators known as DELLA proteins.[1][4] In the absence of GA, DELLA proteins are stable and actively repress GA-responsive genes, thereby restraining growth.[5] The presence of bioactive GA initiates a cascade that removes these repressors, liberating transcription factors and enabling gene expression.[6][7]

The core sequence of events is as follows:

-

Perception: Bioactive GA enters the nucleus and binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][5]

-

Conformational Change: GA binding induces a conformational change in GID1, causing a flexible N-terminal "lid" to close over the GA-binding pocket.[8][9]

-

Complex Formation: This closure creates a new surface on GID1 that facilitates a high-affinity interaction with the N-terminal DELLA and TVHYNP motifs of a DELLA protein, forming a stable GA-GID1-DELLA ternary complex.[4][8][10]

-

E3 Ligase Recruitment: The formation of the GA-GID1-DELLA complex promotes the interaction between the DELLA protein and an F-box protein component (SLY1 in Arabidopsis or GID2 in rice) of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][11][12]

-

Ubiquitination & Degradation: The recruited SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[8][11]

-

Derepression of Transcription: With the DELLA repressor destroyed, previously sequestered or inhibited transcription factors (e.g., PIFs, MYBs) are released, allowing them to bind to the promoters of GA-responsive genes and activate their transcription, leading to physiological responses like cell elongation and division.[10]

Quantitative Analysis of Molecular Interactions

The specificity and efficacy of the GA signaling pathway are underpinned by the binding affinities between its core components. The interaction between GA and the GID1 receptor is the critical first step. Different bioactive GAs exhibit varying affinities for GID1, which correlates with their biological activity. Inactive forms, such as the catabolite GA8, show negligible binding.[3]

| Ligand (Gibberellin) | Receptor | Species | Method | Dissociation Constant (Kd) | Reference |

| GA₄ | SmGID1a | Selaginella moellendorffii | Not Specified | 8.0 x 10⁻⁹ M (8 nM) | [13] |

| GA₄ | AtGID1a | Arabidopsis thaliana | ITC | 3.6 x 10⁻⁸ M (36 nM) | [1] |

| GA₃ | AtGID1a | Arabidopsis thaliana | ITC | 1.1 x 10⁻⁷ M (110 nM) | [1] |

| GA₁ | AtGID1a | Arabidopsis thaliana | ITC | 2.5 x 10⁻⁷ M (250 nM) | [1] |

| GA₄ | OsGID1 | Oryza sativa (Rice) | SPR | 4.7 x 10⁻⁸ M (47 nM) | [1] |

Table 1: Summary of experimentally determined in vitro binding affinities of various gibberellins (B7789140) to GID1 receptors. Methods include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Experimental Protocols for Pathway Elucidation

The molecular interactions defining the GA pathway have been characterized through a suite of robust in vivo and in vitro assays. Below are the methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay

Purpose: To identify and confirm protein-protein interactions, such as the GA-dependent interaction between GID1 and DELLA proteins.[3][12]

Principle: The assay splits a transcription factor (e.g., GAL4) into its DNA-binding domain (BD) and activation domain (AD).[7][14] The "bait" protein (e.g., GID1) is fused to the BD, and the "prey" protein (e.g., a DELLA) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal.[7][15]

Detailed Methodology:

-

Vector Construction: The full-length cDNA of the GID1 gene is cloned into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-GID1). The cDNA of a DELLA gene is cloned into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD-DELLA).

-

Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109, EGY48) which contains reporter genes under the control of GAL4-responsive promoters.

-

Selection and Interaction Assay: Transformed yeast cells are plated on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) to select for cells containing both plasmids.

-

To test for interaction, selected colonies are replica-plated onto a high-stringency selective medium lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His). For the GA-dependent interaction, the medium is supplemented with a bioactive gibberellin (e.g., 100 µM GA₃) or a mock control.

-

Data Analysis: Growth on the high-stringency medium indicates a protein-protein interaction. A quantitative β-galactosidase assay can also be performed to measure the strength of the interaction. A positive interaction is only observed on GA-supplemented media, confirming the hormone-dependency of the GID1-DELLA interaction.[12]

Co-Immunoprecipitation (Co-IP)

Purpose: To verify protein-protein interactions within a cellular context (in vivo or in planta), providing stronger evidence than heterologous systems like yeast.

Principle: An antibody specific to a "bait" protein is used to pull it out of a cell lysate. If a "prey" protein is bound to the bait, it will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.

Detailed Methodology:

-

Protein Expression: Plant tissues (Arabidopsis seedlings or transiently transformed Nicotiana benthamiana leaves) are engineered to express at least one of the proteins of interest with an epitope tag (e.g., HA, Myc, or GFP) for which high-affinity antibodies are available.[16]

-

Lysate Preparation: Tissues are flash-frozen in liquid nitrogen and ground to a fine powder. Total protein is extracted using a non-denaturing Co-IP lysis buffer containing protease inhibitors.[17] Cell debris is removed by centrifugation.

-

Immunoprecipitation: The specific antibody (e.g., anti-GFP) is added to the cleared lysate and incubated to allow for the formation of antigen-antibody complexes. Protein A/G-conjugated agarose (B213101) or magnetic beads are then added to capture these complexes.[6][11]

-

Washing: The beads are washed several times with Co-IP buffer to remove non-specifically bound proteins.[17][18]

-

Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against both the bait protein (to confirm successful pulldown) and the putative interacting prey protein.

In Vitro / Cell-Free Degradation Assay

Purpose: To biochemically recapitulate the degradation of DELLA proteins and demonstrate the requirement of specific components like GA, GID1, and the proteasome.[19][20]

Principle: A purified, tagged DELLA protein is incubated in a cell-free extract prepared from plant seedlings. The stability of the DELLA protein is monitored over time by Western blotting. The effect of adding GA or specific inhibitors can be directly tested.[21][22]

Detailed Methodology:

-

Preparation of Cell-Free Extract: Arabidopsis seedlings are ground in liquid nitrogen, and soluble proteins are extracted in a specific buffer. The extract provides the necessary cellular machinery, including the proteasome and E3 ligases.[19]

-

Substrate Preparation: The DELLA protein to be tested (e.g., RGA) is expressed and purified, often as a fusion protein (e.g., MBP-RGA or TAP-RGA).[19][21]

-

Degradation Reaction: The purified DELLA substrate is added to the cell-free extract. The reaction is initiated and incubated at room temperature. Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

-

Experimental Conditions: Parallel reactions are set up to test specific requirements. For instance:

-

GA-dependence: Compare degradation in extracts treated with bioactive GA₃ vs. a mock control.

-

Proteasome-dependence: Add a proteasome inhibitor like MG132 to a reaction to see if degradation is blocked.[21][22]

-

ATP-dependence: Add apyrase, an ATPase, to deplete ATP, which is required for ubiquitin-mediated proteolysis.[19][22]

-

-

Analysis: The reaction aliquots from each time point are analyzed by SDS-PAGE and Western blotting using an antibody against the DELLA protein or its tag. The disappearance of the protein band over time indicates degradation. Band intensities can be quantified to determine the protein's half-life.[19]

Conclusion

The mechanism of action of gibberellic acid is a paradigm of signaling through targeted protein degradation. The binding of GA to its GID1 receptor acts as a molecular switch, converting GID1 into a form that can bind and recruit DELLA repressors to the cellular degradation machinery. This derepression model allows for a highly sensitive and tunable response to hormonal cues, enabling precise control over plant growth and development. The experimental approaches outlined herein have been fundamental to piecing together this intricate pathway and continue to be vital tools for further research in plant science and the development of novel growth-regulating agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Split-Luciferase Complementation Imaging Assay in Virus–Plant Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 7. Protein–Protein Interaction via Two-Hybrid Assay in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 8. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for gibberellin recognition by its receptor GID1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DELLA Proteins and Their Interacting RING Finger Proteins Repress Gibberellin Responses by Binding to the Promoters of a Subset of Gibberellin-Responsive Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]

- 18. bioone.org [bioone.org]

- 19. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biochemical insights on degradation of Arabidopsis DELLA proteins gained from a cell-free assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Gibberellic Acid Signaling Pathway in Arabidopsis thaliana

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellic acid (GA) is a crucial phytohormone that regulates a wide array of developmental processes in plants, from seed germination and stem elongation to flowering and fruit development.[1][2] Understanding the intricate signaling pathway of GA in the model organism Arabidopsis thaliana is paramount for developing strategies to improve crop yield and resilience. This technical guide provides a comprehensive overview of the core components and mechanisms of the GA signaling pathway in Arabidopsis thaliana. It details the key molecular players, their interactions, and the downstream transcriptional responses. Furthermore, this document presents quantitative data on protein-protein interactions and gene expression, alongside detailed experimental protocols for studying this pathway, and visualizes the core signaling cascade and experimental workflows using Graphviz diagrams.

The Core Gibberellic Acid Signaling Pathway

The GA signaling pathway in Arabidopsis thaliana operates through a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby inhibiting growth and development.[3][4] The presence of bioactive GA triggers a signaling cascade that leads to the degradation of DELLA proteins, thus allowing for the expression of GA-responsive genes and the promotion of growth.[1][3]

The central components of this pathway are:

-

Gibberellin Receptors (GID1): Arabidopsis possesses three GA receptors, GID1a, GID1b, and GID1c, which are soluble nuclear proteins.[5][6] These receptors have a high affinity for bioactive GAs.[5]

-

DELLA Proteins: These are nuclear-localized transcriptional regulators that act as the primary repressors of GA signaling.[3][4] Arabidopsis has five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3, which have both redundant and specific functions.[4][7]

-

F-box Proteins (SLY1/SNEEZY): SLEEPY1 (SLY1) and its homolog SNEEZY (SNZ) are F-box proteins that form part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8][9] This complex targets DELLA proteins for degradation by the 26S proteasome.[8]

The signaling cascade is initiated when bioactive GA binds to a GID1 receptor. This binding event induces a conformational change in GID1, which then promotes its interaction with a DELLA protein.[10] The formation of this GA-GID1-DELLA ternary complex facilitates the recruitment of the SCFSLY1/SNZ E3 ubiquitin ligase, which polyubiquitinates the DELLA protein.[8][10] Polyubiquitinated DELLA proteins are subsequently recognized and degraded by the 26S proteasome, lifting their repressive effect on downstream transcription factors and allowing for the activation of GA-responsive genes.[1][3]

Core GA signaling pathway in Arabidopsis thaliana.

Quantitative Data

Protein-Protein Interaction Affinities

The interactions between the core components of the GA signaling pathway have been quantified in several studies. The dissociation constant (Kd) is a measure of the binding affinity between two molecules, with a lower Kd indicating a stronger affinity.

| Interacting Proteins | Bioactive Gibberellin | Dissociation Constant (Kd) | Method | Reference |

| GID1A and RGL1 (N-terminal domain) | GA4 | 8.8 x 10-8 M | Surface Plasmon Resonance (SPR) | [11] |

Gibberellin Content in Arabidopsis Mutants

The levels of bioactive GAs are tightly regulated. Mutations in GA biosynthesis or signaling genes can lead to significant changes in the endogenous GA concentrations.

| Genotype | Gibberellin | Concentration (ng/g dry weight) | Fold Change vs. Wild Type | Reference |

| Wild Type (Ler) | GA4 | 0.45 ± 0.07 | - | [9] |

| ga20ox1 | GA4 | 0.12 ± 0.02 | ~0.27 | [9] |

| ga20ox2 | GA4 | 0.21 ± 0.04 | ~0.47 | [9] |

| ga20ox1 ga20ox2 | GA4 | 0.03 ± 0.01 | ~0.07 | [9] |

| ga20ox1 ga20ox2 ga20ox3-1 | GA4 | Not detected | - | [9] |

| Wild Type (Col-0) | GA4 | 1.2 ± 0.2 | - | [12] |

| rga-2 / GA1 | GA4 | 1.0 ± 0.1 | ~0.83 | [12] |

| spy-9 / GA1 | GA4 | 0.8 ± 0.1 | ~0.67 | [12] |

Gene Expression Changes in Response to Gibberellin

The application of GA or mutations affecting GA signaling leads to changes in the expression of numerous genes. The following table summarizes the fold change in the expression of selected GA-responsive genes.

| Gene | Treatment/Genotype | Fold Change | Experimental System | Reference |

| GA4 (AtGA3ox1) | ga1-3 mutant (GA deficient) vs. Wild Type | Increased | Arabidopsis seedlings | [13] |

| GA4 (AtGA3ox1) | ga1-3 mutant + GA4 vs. ga1-3 mutant | Decreased | Arabidopsis seedlings | [13] |

| AtGASA6 | Wild Type + 10 µM GA3 (6h) vs. Mock | ~5-fold increase | Germinating seeds | [10] |

| AtGASA6 | Wild Type + 10 µM PAC (GA biosynthesis inhibitor) (6h) vs. Mock | Decreased | Germinating seeds | [10] |

| XERICO | sly1-2 mutant (after-ripening) vs. dormant sly1-2 | ~2-fold decrease | Seeds | [14] |

| GA20ox2 | sly1-2 mutant (after-ripening) vs. dormant sly1-2 | ~3.5-fold decrease | Seeds | [14] |

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The Y2H system is a powerful technique to identify and characterize protein-protein interactions in vivo.[15] This protocol is adapted for testing the GA-dependent interaction between GID1 and DELLA proteins.

Principle: A "bait" protein (e.g., GID1) is fused to a DNA-binding domain (BD), and a "prey" protein (e.g., a DELLA protein) is fused to a transcriptional activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal.

Yeast Two-Hybrid experimental workflow.

Materials:

-

Yeast strain (e.g., AH109, Y2H Gold)

-

Bait vector (e.g., pGBKT7)

-

Prey vector (e.g., pGADT7)

-

Competent E. coli for cloning

-

Restriction enzymes and T4 DNA ligase

-

Yeast transformation kit

-

Synthetic Dextrose (SD) dropout media:

-

SD/-Leu/-Trp (for transformation control)

-

SD/-Leu/-Trp/-His (low stringency selection)

-

SD/-Leu/-Trp/-His/-Ade (high stringency selection)

-

-

Gibberellic acid (GA3 or GA4)

-

X-gal for β-galactosidase assay

Protocol:

-

Plasmid Construction:

-

Clone the full-length cDNA of the GID1 gene into the bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-GID1).

-

Clone the full-length cDNA of the DELLA gene into the prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD-DELLA).

-

Verify the constructs by sequencing.

-

-

Yeast Transformation:

-

Co-transform the bait (BD-GID1) and prey (AD-DELLA) plasmids into the yeast host strain using a standard lithium acetate (B1210297) method or a commercial kit.

-

As negative controls, co-transform empty vectors or non-interacting proteins.

-

Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.

-

-

Interaction Assay:

-

Pick several colonies from the SD/-Leu/-Trp plates and re-streak them onto selection plates:

-

SD/-Leu/-Trp/-His

-

SD/-Leu/-Trp/-His/-Ade

-

-

Prepare two sets of selection plates: one with and one without a bioactive gibberellin (e.g., 10 µM GA4).

-

Incubate the plates at 30°C for 3-7 days and monitor for growth. Growth on selective media indicates a protein-protein interaction.

-

-

β-galactosidase Assay:

-

Perform a colony-lift filter assay or a liquid culture assay using X-gal to test for the activation of the lacZ reporter gene. A blue color indicates a positive interaction.

-

Co-immunoprecipitation (Co-IP) from Arabidopsis Seedlings

Co-IP is used to study protein-protein interactions in their native cellular environment.[16][17] This protocol is designed to verify the interaction between GID1 and DELLA proteins in Arabidopsis seedlings.

Principle: An antibody targeting a "bait" protein (e.g., a tagged GID1) is used to pull it down from a cell lysate. If a "prey" protein (e.g., a DELLA protein) interacts with the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by western blotting.

Materials:

-

Arabidopsis thaliana seedlings (wild type or transgenic lines expressing tagged proteins, e.g., GID1-HA and DELLA-myc)

-

Liquid nitrogen

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)

-

Antibody against the bait protein's tag (e.g., anti-HA antibody)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash Buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Antibody against the prey protein's tag (e.g., anti-myc antibody) for western blotting

Protocol:

-

Protein Extraction:

-

Harvest approximately 1-2 g of Arabidopsis seedlings and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in 2-3 volumes of ice-cold Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Add 20-30 µL of Protein A/G beads to the protein extract and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein (e.g., anti-HA) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of Elution Buffer.

-

Boil the samples for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform western blotting using an antibody against the prey protein (e.g., anti-myc) to detect its presence in the immunoprecipitated sample.

-

Chromatin Immunoprecipitation (ChIP) for DELLA Target Genes

ChIP is used to identify the genomic regions that a specific protein (e.g., a DELLA protein or a transcription factor it interacts with) binds to in vivo.[18][19]

Principle: Proteins are cross-linked to DNA in living tissue. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by quantitative PCR (qPCR) or sequencing (ChIP-seq).

Materials:

-

Arabidopsis thaliana seedlings

-

Formaldehyde (B43269) for cross-linking

-

Glycine (B1666218) to quench cross-linking

-

Nuclei isolation and ChIP buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody against the protein of interest (e.g., anti-DELLA or anti-PIF)

-

Protein A/G beads

-

Buffers for washing and elution

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target and control gene promoters

Protocol:

-

Cross-linking:

-

Harvest seedlings and vacuum infiltrate with 1% formaldehyde for 10-15 minutes.

-

Quench the cross-linking by adding glycine to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

-

-

Chromatin Preparation:

-

Grind the cross-linked tissue in liquid nitrogen.

-

Isolate nuclei using appropriate buffers and centrifugation.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with a specific antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads with a series of low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Perform qPCR using primers specific to the promoter regions of putative target genes.

-

Calculate the enrichment of target DNA in the immunoprecipitated sample relative to an input control and a negative control genomic region.

-

Conclusion and Future Directions

The gibberellic acid signaling pathway in Arabidopsis thaliana is a well-characterized system that provides a paradigm for phytohormone signaling. The core components—GID1 receptors, DELLA repressors, and SCFSLY1/SNZ E3 ligase—orchestrate a derepression mechanism that is fundamental to plant growth and development. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate this pathway.

Future research will likely focus on several key areas:

-

Structural Biology: High-resolution structures of the complete GA-GID1-DELLA-SCF complex will provide deeper insights into the molecular mechanisms of DELLA degradation.

-

Systems Biology: Integrating transcriptomic, proteomic, and metabolomic data will help to build comprehensive models of the GA signaling network and its crosstalk with other hormone pathways.

-

Translational Research: Applying the knowledge gained from Arabidopsis to crop species to develop novel strategies for improving agricultural traits, such as plant height, flowering time, and stress tolerance.

This technical guide serves as a valuable resource for advancing our understanding of gibberellic acid signaling and its potential applications in agriculture and biotechnology.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijeast.com [ijeast.com]

- 4. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]

- 5. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 7. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lifting DELLA Repression of Arabidopsis Seed Germination by Nonproteolytic Gibberellin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 18. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Discovery and Elucidation of Gibberellic Acid: A Technical Guide

Abstract

Gibberellic acid (GA), a tetracyclic diterpenoid acid, is a pivotal phytohormone regulating a vast array of developmental processes in plants, from seed germination to fruit development.[1] Its discovery, stemming from the investigation of a peculiar rice disease, and the subsequent elucidation of its complex biosynthetic and signaling pathways, represent a cornerstone of modern plant biology. This technical guide provides an in-depth exploration of the history of gibberellic acid, detailing the seminal experiments that unveiled its existence and function. It further presents a comprehensive overview of the GA biosynthesis and signaling pathways, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the discovery and core biological mechanisms of gibberellic acid.

A Serendipitous Discovery: The "Bakanae" Disease of Rice

The story of gibberellic acid begins not in a laboratory focused on plant growth, but in the rice paddies of Japan, where farmers had long observed a curious affliction known as "bakanae" or "foolish seedling" disease.[1] Infected rice plants exhibited abnormally rapid and excessive stem elongation, appearing pale and spindly, and ultimately producing little to no grain.[2][3][4]

In the late 19th and early 20th centuries, Japanese scientists began to investigate the cause of this destructive disease.

-

1898: The plant pathologist Shotaro Hori was the first to correctly attribute the symptoms of bakanae disease to a fungal pathogen.[3][5]

-

1926: A pivotal breakthrough was made by Eiichi Kurosawa, who demonstrated that sterile filtrates from cultures of the fungus, later identified as Gibberella fujikuroi (now Fusarium fujikuroi), could induce the characteristic symptoms of bakanae in healthy rice seedlings.[3][6][7][8] This elegantly simple experiment proved that a substance secreted by the fungus was responsible for the dramatic growth promotion.[3][5]

-

1935-1938: Building on Kurosawa's work, Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo successfully isolated and crystallized the active compound from the fungal culture filtrates, naming it "gibberellin".[1][4][8]

This early research in Japan, however, remained largely unknown to the Western scientific community until after World War II.[2]

Elucidation of the Chemical Structure and Confirmation as a Plant Hormone

In the 1950s, research on gibberellin gained international momentum, with teams in the United Kingdom and the United States independently isolating and characterizing the same compound.

-

1954-1955: Scientists at Imperial Chemical Industries in the UK and the U.S. Department of Agriculture purified the active substance and determined its chemical structure, naming it "gibberellic acid".[2][3][5] This compound was later shown to be identical to the gibberellin A3 (GA3) isolated by the Japanese researchers.[1][3]

-

1958: The definitive proof that gibberellins (B7789140) were not just fungal metabolites but also endogenous plant hormones came with the isolation of gibberellin A1 (GA1) from immature runner bean seeds (Phaseolus coccineus) by Jake MacMillan and P.J. Suter.[3][5]

These discoveries opened the floodgates for research into the physiological roles of gibberellins in plants.

Key Experiments in Gibberellin Research

Several key experimental systems have been instrumental in understanding the physiological effects of gibberellic acid.

The Dwarf Pea and Maize Bioassays

The discovery that exogenous application of gibberellic acid could rescue the dwarf phenotype of certain mutant plants was a critical step in establishing its role as a growth-promoting hormone.[5]

Experimental Protocol: Dwarf Pea Bioassay [5][9][10]

-

Plant Material: Genetically dwarf pea seedlings (Pisum sativum).

-

Germination: Pea seeds are surface-sterilized and germinated on moist filter paper or in vermiculite (B1170534) in the dark for 5-6 days until the epicotyls are a few centimeters long.[5]

-

Treatment: A solution of gibberellic acid at various concentrations (e.g., 0, 0.01, 0.1, 1, 10 mg/L) is prepared.[5] A small droplet of the test solution is applied to the apical bud of each seedling. Control seedlings are treated with a solution lacking GA.

-

Incubation: The treated seedlings are grown under controlled light and temperature conditions.

-

Data Collection: The length of the epicotyl (the stem above the cotyledons) is measured at regular intervals (e.g., daily for 5-7 days).

-

Analysis: The increase in epicotyl length is plotted against the concentration of gibberellic acid to generate a dose-response curve.

Table 1: Representative Data from a Dwarf Pea Bioassay

| Gibberellic Acid Concentration (mg/L) | Average Epicotyl Elongation (cm) after 7 days |

| 0 (Control) | 2.5 |

| 0.01 | 4.8 |

| 0.1 | 8.2 |

| 1 | 12.5 |

| 10 | 15.1 |

Induction of α-Amylase in Barley Aleurone Layers

Another classic experimental system demonstrated the role of gibberellic acid in seed germination. In cereal grains, GA produced by the embryo stimulates the aleurone layer (a tissue surrounding the endosperm) to synthesize and secrete hydrolytic enzymes, such as α-amylase, which break down stored starch to provide energy for the growing seedling.

Experimental Protocol: Barley Aleurone α-Amylase Induction Assay [11][12][13][14]

-

Preparation of Aleurone Layers: Barley grains are cut in half, and the embryo-containing half is discarded. The remaining embryoless half-seeds are sterilized.

-

Incubation: The half-seeds are placed in a sterile incubation medium containing a buffer, calcium chloride, and varying concentrations of gibberellic acid. A control group is incubated without GA.

-

Enzyme Collection: After a specific incubation period (e.g., 24-48 hours), the incubation medium is collected.

-

α-Amylase Assay: The activity of α-amylase in the collected medium is determined using a spectrophotometric assay. This typically involves measuring the rate of starch degradation by monitoring the decrease in starch-iodine color or the appearance of reducing sugars.

-

Data Analysis: The α-amylase activity is plotted against the gibberellic acid concentration.

Table 2: Representative Data from a Barley Aleurone α-Amylase Induction Assay

| Gibberellic Acid Concentration (µM) | α-Amylase Activity (Units/g tissue) |

| 0 (Control) | 5 |

| 0.01 | 25 |

| 0.1 | 75 |

| 1 | 150 |

| 10 | 160 |

Gibberellin Biosynthesis Pathway

Gibberellins are synthesized via the terpenoid pathway, a complex series of enzymatic reactions that occur in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[15][16] The biosynthesis of bioactive GAs from geranylgeranyl diphosphate (B83284) (GGDP) involves three main classes of enzymes: terpene synthases (TPSs), cytochrome P450 monooxygenases (P450s), and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[16]

The key steps in the pathway are:

-

Plastid: GGDP is converted to ent-kaurene (B36324) by the sequential action of ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[17][15][16]

-

Endoplasmic Reticulum: ent-kaurene is then oxidized to GA12 by two P450 enzymes, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[17][15]

-

Cytoplasm: GA12 is further converted to the various bioactive GAs (e.g., GA1, GA4) and their inactive catabolites through the action of GA 20-oxidases (GA20ox), GA 3-oxidases (GA3ox), and GA 2-oxidases (GA2ox).[17][15]

Caption: Gibberellin biosynthesis pathway in higher plants.

Gibberellin Signaling Pathway

The perception and transduction of the gibberellin signal involve a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins represses GA-responsive genes, thereby inhibiting growth.[18]

The key components of the GA signaling pathway are:

-

GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to bioactive GAs.[2]

-

DELLA proteins: A family of nuclear-localized proteins that act as repressors of GA responses.

-

SCF Complex (SKP1-Cullin-F-box): An E3 ubiquitin ligase complex that targets proteins for degradation.

The signaling cascade proceeds as follows:

-

GA Binding: Bioactive GA binds to the GID1 receptor.

-

GID1-DELLA Interaction: The GA-GID1 complex undergoes a conformational change that promotes its interaction with DELLA proteins.

-

SCF-mediated Ubiquitination: The GID1-GA-DELLA complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex.

-

DELLA Degradation: The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.

-

Derepression of GA Responses: With the degradation of the DELLA repressor, transcription factors that promote the expression of GA-responsive genes are released, leading to various growth and developmental responses.[18]

References

- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. scribd.com [scribd.com]

- 6. learncheme.com [learncheme.com]

- 7. (ASRI 2024) Journey to promote Records in Asia - P212. Eiichi Kurosawa (Japan): The First Asian Researcher to Successfully Extract Gibberellins - Worldkings - World Records Union [worldkings.org]

- 8. researchgate.net [researchgate.net]

- 9. cotf.edu [cotf.edu]

- 10. deepdyve.com [deepdyve.com]

- 11. Gibberellin/Abscisic Acid Antagonism in Barley Aleurone Cells: Site of Action of the Protein Kinase PKABA1 in Relation to Gibberellin Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gibberellic Acid-enhanced synthesis and release of alpha-amylase and ribonuclease by isolated barley and aleurone layers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple molecular forms of the gibberellin-induced alpha-amylase from the aleurone layers of barley seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of the synthesis of barley aleurone alpha-amylase by gibberellic Acid and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gibberellin - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

The intricate pathway of Gibberellin Biosynthesis in Higher Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating a myriad of developmental processes in higher plants. These processes include seed germination, stem elongation, leaf expansion, flower induction, and fruit development. The precise control of GA levels is crucial for normal plant growth and response to environmental cues. This technical guide provides an in-depth exploration of the core biosynthetic pathway of gibberellic acid, the key enzymes involved, its regulation, and detailed experimental protocols for its study. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

The Core Biosynthetic Pathway of Gibberellic Acid

The biosynthesis of gibberellins in higher plants is a complex process that occurs in three distinct subcellular compartments: the plastid, the endoplasmic reticulum, and the cytoplasm.[1] The pathway can be broadly divided into three stages.[1]

Stage 1: Synthesis of ent-kaurene (B36324) in the Plastid

The journey begins in the plastids with the synthesis of the tetracyclic diterpene hydrocarbon, ent-kaurene, from geranylgeranyl diphosphate (B83284) (GGPP).[1] This initial stage is catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1]

Stage 2: Oxidation of ent-kaurene in the Endoplasmic Reticulum

Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum (ER). Here, it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[2] These sequential oxidations convert ent-kaurene into GA12, which is considered the first gibberellin in the pathway.[1]

Stage 3: Formation of Bioactive Gibberellins in the Cytoplasm

The final stage of biosynthesis occurs in the cytoplasm, where GA12 is converted into various bioactive GAs, primarily GA1 and GA4.[1] This part of the pathway involves two main parallel branches: the early 13-hydroxylation pathway and the non-13-hydroxylation pathway. These reactions are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), namely GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[1] GA20ox enzymes catalyze the removal of C-20, while GA3ox enzymes introduce a hydroxyl group at the 3β-position, a critical step for biological activity.[2]

Key Enzymes in Gibberellin Biosynthesis

The biosynthesis of gibberellins is orchestrated by a series of highly specific enzymes. The primary classes of enzymes involved are terpene synthases (TPSs), cytochrome P450 monooxygenases (P450s), and 2-oxoglutarate–dependent dioxygenases (2-ODDs).

| Enzyme Class | Enzyme | Abbreviation | Location | Function |

| Terpene Synthase | ent-Copalyl diphosphate synthase | CPS | Plastid | Cyclization of GGPP to ent-copalyl diphosphate.[1] |

| Terpene Synthase | ent-Kaurene synthase | KS | Plastid | Cyclization of ent-copalyl diphosphate to ent-kaurene.[1] |

| Cytochrome P450 | ent-Kaurene oxidase | KO | Endoplasmic Reticulum | Three-step oxidation of ent-kaurene to ent-kaurenoic acid.[2] |

| Cytochrome P450 | ent-Kaurenoic acid oxidase | KAO | Endoplasmic Reticulum | Oxidation of ent-kaurenoic acid to GA12.[2] |

| 2-ODD | GA 20-oxidase | GA20ox | Cytoplasm | Catalyzes the sequential oxidation and removal of C-20. |

| 2-ODD | GA 3-oxidase | GA3ox | Cytoplasm | 3β-hydroxylation to produce bioactive GAs.[2] |

| 2-ODD | GA 2-oxidase | GA2ox | Cytoplasm | Inactivation of bioactive GAs and their precursors.[2] |

Regulation of Gibberellin Biosynthesis

The biosynthesis of gibberellins is tightly regulated by both developmental and environmental signals to ensure that appropriate levels of bioactive GAs are maintained.

Feedback and Feedforward Regulation: The GA pathway is subject to a homeostatic feedback mechanism. High levels of bioactive GAs downregulate the expression of GA20ox and GA3ox genes, which are involved in the later, committed steps of biosynthesis. Conversely, low levels of bioactive GAs lead to an upregulation of these genes. In contrast, the expression of GA2ox genes, which inactivate GAs, is often upregulated by bioactive GAs (feedforward regulation).

Environmental and Hormonal Control: Light is a major environmental factor regulating GA biosynthesis. For instance, phytochromes can regulate the transcript levels of GA 20-oxidases and GA 3-oxidases.[3] In pea seedlings, the transfer from dark to light conditions leads to a rapid decrease in the level of active GA1.[3] Other hormones, such as auxin, also play a role in regulating GA metabolism.

Quantitative Analysis of Gibberellins

The concentration of gibberellins varies significantly between different plant tissues and developmental stages. Accurate quantification is essential for understanding their physiological roles.

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana

| Gibberellin | Wild-Type (Ler) Shoots (ng/g dry weight) | ga4 Mutant Shoots (ng/g dry weight) | ga5 Mutant Shoots (ng/g dry weight) |

| GA1 | 0.8 | <0.1 | 0.2 |

| GA4 | 0.3 | <0.05 | <0.05 |

| GA8 | 2.5 | 0.2 | 0.5 |

| GA9 | 0.5 | 2.1 | 0.1 |

| GA20 | 1.5 | 1.2 | 8.9 |

| GA29 | 3.0 | 2.5 | 15.0 |

| GA53 | 0.2 | 0.3 | 0.5 |

Data adapted from Talon et al., 1990.[2][4]

Table 2: Endogenous Gibberellin Levels in Developing Pea (Pisum sativum) Seeds (ng/g fresh weight)

| Gibberellin | Seed Coat (12 DAA) | Endosperm (12 DAA) | Embryo (16 DAA) |

| GA1 | 0.5 ± 0.1 | Not Detected | 2.1 ± 0.3 |

| GA8 | 1.2 ± 0.2 | Not Detected | 5.8 ± 0.7 |

| GA20 | 2.8 ± 0.4 | 15.6 ± 2.1 | 8.3 ± 1.1 |

| GA29 | 4.5 ± 0.6 | 3.2 ± 0.5 | 12.4 ± 1.5 |

DAA: Days After Anthesis. Data adapted from Ross et al., 2004.[1][5][6]

Table 3: Kinetic Parameters of Key Gibberellin Biosynthesis Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax or kcat |

| AtGA3ox1 | Arabidopsis thaliana | GA20 | 10 | 1,033 pkat/mg |

| AtGA3ox4 | Arabidopsis thaliana | GA20 | 0.82 | 52,500 pkat/mg |

| Bean GA3ox | Phaseolus vulgaris | GA20 | 0.29 | Not reported |

Data adapted from Williams et al., 1998 and Kwak et al., 2006.[7]

Experimental Protocols

Protocol 1: Extraction and Quantification of Gibberellins by GC-MS

This protocol outlines the general steps for the extraction, purification, and quantification of gibberellins from plant tissues using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Extraction:

-

Freeze fresh plant tissue (1-5 g) in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with 80% methanol (B129727) containing an internal standard (e.g., [2H2]GAs) at 4°C overnight.

-

Centrifuge the extract and collect the supernatant. Re-extract the pellet with 80% methanol and combine the supernatants.

2. Purification:

-

Evaporate the methanol from the extract using a rotary evaporator.

-

Adjust the pH of the aqueous residue to 2.5-3.0 and partition against ethyl acetate (B1210297).

-

Further purify the ethyl acetate fraction using solid-phase extraction (SPE) with a C18 cartridge.

-

Elute the GAs from the cartridge with methanol.

3. Derivatization:

-

Dry the purified GA fraction under a stream of nitrogen gas.

-

Methylate the carboxyl groups using diazomethane.

-

Silylate the hydroxyl groups using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable temperature program to separate the different GA derivatives.

-

Identify and quantify the GAs based on their retention times and mass spectra, using the internal standard for accurate quantification.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the steps for analyzing the expression levels of GA biosynthesis genes.

1. RNA Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

-

Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene and a reference gene, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.

-

Perform the PCR reaction in a real-time PCR thermal cycler.

-

The instrument will monitor the fluorescence intensity in real-time as the PCR product accumulates.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (e.g., using the ΔΔCt method) to calculate the relative gene expression.

Conclusion

The biosynthesis of gibberellic acid is a fundamental process in higher plants, intricately regulated to control growth and development. This guide has provided a comprehensive overview of the core biosynthetic pathway, the key enzymes involved, and the complex regulatory networks that govern GA homeostasis. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers in plant biology, agriculture, and drug development. A thorough understanding of this pathway opens avenues for the targeted manipulation of plant growth and the development of novel plant growth regulators.

References

- 1. Tissue-Specific Regulation of Gibberellin Biosynthesis in Developing Pea Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue-Specific Regulation of Gibberellin Biosynthesis in Developing Pea Seeds [ouci.dntb.gov.ua]

- 6. [PDF] Tissue-Specific Regulation of Gibberellin Biosynthesis in Developing Pea Seeds1[W][OA] | Semantic Scholar [semanticscholar.org]

- 7. Purification and kinetic studies of recombinant gibberellin dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

The Profound Influence of Gibberellic Acid on Plant Physiology: A Technical Guide

Abstract: Gibberellic acid (GA3), a potent phytohormone, plays a critical role in regulating numerous aspects of plant growth and development. This technical guide provides an in-depth examination of the physiological effects of exogenously applied GA3, focusing on its mechanisms of action in stem elongation, seed germination, flowering, and fruit development. Detailed experimental protocols for studying these effects are provided, alongside quantitative data from key studies to illustrate the dose-dependent nature of GA3 responses. Furthermore, this guide visualizes the complex gibberellin signaling pathway and outlines experimental workflows using the DOT language for clear, reproducible scientific communication.

Introduction to Gibberellic Acid

Gibberellins (B7789140) (GAs) are a class of diterpenoid plant hormones that are essential for a wide array of developmental processes.[1][2] First identified in the early 20th century from the fungus Gibberella fujikuroi, which caused abnormal elongation in rice seedlings, over 130 different GAs have since been identified in plants, fungi, and bacteria.[3] Gibberellic acid (GA3) is one of the most well-characterized and commercially utilized gibberellins due to its significant impact on plant growth.[2] Its application can lead to dramatic physiological changes, making it a valuable tool in both agricultural and research settings.[4][5] This guide will delve into the core physiological effects of GA3, the underlying signaling mechanisms, and the methodologies to quantitatively assess its impact.

The Gibberellin Signaling Pathway

The physiological effects of gibberellic acid are mediated by a well-defined signaling pathway that ultimately leads to changes in gene expression. The core of this pathway involves the derepression of growth-inhibiting proteins. In the absence of GA, DELLA proteins, a class of nuclear repressors, bind to and inactivate transcription factors, thereby preventing the expression of GA-responsive genes.[6]

The binding of GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the GID1 protein.[4] This GA-GID1 complex can then bind to the DELLA proteins.[6] This interaction targets the DELLA proteins for ubiquitination by an SCF E3 ubiquitin ligase complex (composed of Skp1, Cullin, and an F-box protein such as SLY1 or GID2), leading to their degradation by the 26S proteasome.[6] The degradation of DELLA proteins releases the inhibition of transcription factors (like PIFs), allowing for the transcription of GA-responsive genes that promote various growth processes.[7]

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Morphological Changes to Fruit Development Induced by GA3 Application in Sweet Cherry (Prunus avium L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 7. m.youtube.com [m.youtube.com]

The Role of Gibberellic Acid in Seed Germination and Dormancy: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellic acid (GA) is a critical phytohormone that orchestrates the transition of a seed from a dormant state to active germination. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning GA's role in this pivotal developmental process. It elucidates the intricate signaling cascade, from perception by the GID1 receptor to the degradation of DELLA protein repressors, which ultimately unleashes a transcriptional cascade promoting germination. The guide further details the antagonistic relationship between GA and abscisic acid (ABA), a key hormone in maintaining dormancy, and presents quantitative data on the effects of GA application. Detailed experimental protocols for key assays and mandatory visualizations of signaling pathways and experimental workflows are provided to facilitate further research and application in plant science and drug development.

Introduction

Seed dormancy is an adaptive trait that ensures seed germination occurs under favorable environmental conditions, maximizing the probability of seedling survival.[1] The transition from dormancy to germination is a highly regulated process controlled by a complex interplay of endogenous and environmental signals.[2] Among the key endogenous players are the phytohormones gibberellic acid (GA) and abscisic acid (ABA), which act antagonistically to control this developmental switch.[3][4] While ABA is instrumental in inducing and maintaining dormancy, GA is the primary promoter of germination.[2][4]

GA stimulates seed germination through a dual mechanism: it enhances the growth potential of the embryo and induces the production of hydrolytic enzymes that weaken surrounding tissues and mobilize stored food reserves.[1][5] Understanding the molecular intricacies of GA signaling is paramount for agricultural applications aimed at improving crop yield and for potential pharmacological applications. This guide provides a comprehensive overview of the current understanding of GA's function in seed germination and dormancy, with a focus on the underlying molecular biology and experimental approaches.

The Gibberellic Acid Signaling Pathway

The canonical GA signaling pathway operates through a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses germination-promoting genes.[6][7] When GA is present, it initiates a signaling cascade that leads to the degradation of these DELLA repressors.[8][9]

The key components of this pathway are:

-

Gibberellin (GA): The signaling molecule. Bioactive GAs, such as GA4, accumulate during the later stages of seed germination.[10]

-

GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to GA.[2][8] This binding event induces a conformational change in GID1, enabling it to interact with DELLA proteins.[2] In Arabidopsis, there are three GID1 receptors (GID1a, GID1b, and GID1c) that have distinct but also overlapping roles in different tissues and developmental stages.[11][12]

-

DELLA Proteins: A family of nuclear proteins that act as master negative regulators of GA signaling.[6][7] In Arabidopsis, this family includes GAI, RGA, RGL1, RGL2, and RGL3.[6][9] RGL2 is a key DELLA protein that represses seed germination.[13]

-

SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex.[8][9] The F-box protein SLY1 (in Arabidopsis) or GID2 (in rice) recognizes the GA-GID1-DELLA complex.[6][9]

-

26S Proteasome: A protein complex that degrades ubiquitinated DELLA proteins.[6][9]

The binding of GA to its receptor GID1 promotes the formation of a GID1-GA-DELLA complex.[14] This complex is then recognized by the SCFSLY1/GID2 E3 ubiquitin ligase, which targets the DELLA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[6][14] The removal of DELLA proteins derepresses the expression of GA-responsive genes, including those encoding enzymes involved in cell wall modification and the mobilization of stored food reserves, thereby promoting seed germination.[15][16]

Caption: Gibberellic Acid Signaling Pathway.

GA and ABA: An Antagonistic Relationship

The balance between GA and abscisic acid (ABA) is a critical determinant of whether a seed remains dormant or germinates.[3] These two hormones exert opposing effects on seed physiology through a complex network of interactions that includes mutual regulation of their biosynthesis and signaling pathways.[4][17]

-

Biosynthesis: GA can downregulate the expression of key ABA biosynthesis genes (e.g., NCED6, NCED9) while upregulating genes involved in ABA catabolism (e.g., CYP707A2).[17] Conversely, ABA can inhibit the expression of GA biosynthesis genes (e.g., GA3ox1, GA3ox2).[17]

-

Signaling: The signaling pathways of GA and ABA are also interconnected. For instance, the ABA-responsive transcription factor ABI4 can suppress GA biosynthesis while promoting ABA synthesis, thereby reinforcing the dormant state.[18] Conversely, components of the GA signaling pathway can negatively impact ABA signaling. The degradation of DELLA proteins by GA relieves the repression of genes that promote growth and weaken the endosperm, processes that are inhibited by ABA.[13][19]

Reactive oxygen species (ROS) have emerged as a key player in mediating the antagonism between GA and ABA.[20][21] ROS production can be induced by GA and can, in turn, promote GA biosynthesis and signaling while suppressing ABA levels, thus favoring germination.[22][23]

Caption: Antagonistic relationship between GA and ABA.

Quantitative Data on GA's Effects

Exogenous application of GA can effectively break dormancy and promote germination in a wide range of plant species.[24][25] The effects are concentration-dependent and can influence both the final germination percentage and the rate of germination.

| Plant Species | GA3 Concentration | Effect on Germination | Reference |

| Arabidopsis thaliana (GA-deficient mutant ga1-3) | 1 µM | Rescues the non-germinating phenotype | [13][26] |

| Tobacco (Nicotiana tabacum) | Not specified | Reverses inhibition of germination caused by GA synthesis inhibitors | [21][22] |

| Clematis hirsutissima | 0.1, 5, 10 mM | Increased germination percentage compared to control under cold stratification | [27] |

| Barley (Hordeum vulgare) | 10-5 M | Maximal induction of α-amylase synthesis | [28] |

The induction of hydrolytic enzymes is a hallmark of GA action in cereal grains. GA synthesized by the embryo diffuses to the aleurone layer, where it stimulates the synthesis and secretion of α-amylase and other hydrolases.[16][29] This process is critical for the breakdown of starch in the endosperm into sugars that can be utilized by the growing embryo.[16][30]

| Enzyme/Process | Plant Species | Effect of GA3 | Reference |

| α-amylase synthesis | Barley (Hordeum vulgare) | Enhanced synthesis and release from aleurone layers | [29] |

| α-amylase mRNA expression | Human Adipose-derived Stem Cells | 7-fold increase after 21 days with 1 mM GA3 | [31] |

| Cell wall-modifying enzyme gene expression (Expansins, PMEs) | Arabidopsis thaliana | Upregulation of the majority of gene family members | [15] |

Experimental Protocols

Arabidopsis Seed Germination Assay with Gibberellic Acid

This protocol is adapted from established methods for analyzing the response of Arabidopsis thaliana seeds to GA.[26][32]

Materials:

-

Arabidopsis thaliana seeds

-

1.5 ml microcentrifuge tubes

-

Petri dishes (90 mm)

-

Murashige and Skoog (MS) basal medium powder

-

Gibberellic acid (GA3)

-

Ethanol (B145695) (70% and absolute)

-

Sodium hypochlorite (B82951) solution (1% v/v)

-

Sterile distilled water

-

Potassium hydroxide (B78521) (KOH) for pH adjustment

-

Micropipettes and sterile tips

Procedure:

-

Media Preparation:

-

Prepare MS solid medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

-

Adjust the pH to 5.8 with KOH before autoclaving.

-

After autoclaving, cool the medium to approximately 50-60°C.

-

Prepare a 10 mM stock solution of GA3 in absolute ethanol.[33]

-

Add the GA3 stock solution to the cooled medium to achieve the desired final concentration (e.g., 1 µM). Prepare a control medium with an equivalent amount of ethanol but no GA3.

-

Pour the media into sterile Petri dishes and allow them to solidify.

-

-

Seed Sterilization:

-

Place approximately 50-100 seeds in a 1.5 ml microcentrifuge tube.

-

Add 1 ml of 70% ethanol and vortex for 1 minute.

-

Remove the ethanol and add 1 ml of 1% sodium hypochlorite solution. Incubate for 10 minutes with occasional mixing.

-

Carefully remove the sodium hypochlorite solution and wash the seeds 4-5 times with sterile distilled water.

-

-

Sowing and Stratification:

-

Resuspend the sterilized seeds in a small volume of sterile water or 0.1% agar solution.

-

Pipette the seeds onto the surface of the prepared MS plates (control and GA-containing).

-

Seal the plates with Parafilm and wrap them in aluminum foil.

-

Incubate the plates at 4°C for 3 days for stratification to break any residual dormancy and synchronize germination.[33]

-

-

Germination:

-

After stratification, transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.[26]

-

Monitor the seeds daily for germination. Germination is typically defined as the emergence of the radicle through the seed coat.[25]

-

Score the number of germinated seeds at regular intervals (e.g., every 12 or 24 hours) for several days.

-

-

Data Analysis:

-

Calculate the germination percentage at each time point for both control and GA-treated seeds.

-

Plot the germination percentage against time to generate germination curves.

-

Caption: Experimental workflow for a seed germination assay.

α-Amylase Activity Assay in Cereal Half-Seeds

This protocol is a generalized method based on the classic experiments demonstrating GA-induced enzyme secretion in barley.[28]

Materials:

-

Cereal grains (e.g., barley)

-

Sterile razor blade or scalpel

-

Sterile forceps

-

Incubation buffer (e.g., 20 mM sodium succinate, pH 5.0, with 20 mM CaCl2)

-

GA3 solution

-

Starch solution (for substrate)

-

Iodine-potassium iodide (I2-KI) reagent

-

Spectrophotometer

Procedure:

-

Preparation of Half-Seeds:

-

Surface sterilize the cereal grains.

-

Aseptically cut the grains transversely to separate the embryo-containing half from the distal half (endosperm and aleurone).

-

Discard the embryo-containing halves.

-

-

Incubation:

-

Place the distal half-seeds in a sterile flask containing the incubation buffer.

-

Add GA3 to the desired concentration. Include a control flask without GA3.

-

Incubate the flasks on a shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 24-48 hours).

-

-

Enzyme Extraction and Assay:

-

After incubation, collect the incubation medium (which contains the secreted enzymes).

-

Prepare a standard curve using known concentrations of α-amylase.

-

In a reaction tube, mix a sample of the incubation medium with the starch substrate solution.

-

Incubate for a specific time to allow for starch hydrolysis.

-

Stop the reaction and add the I2-KI reagent. The iodine will stain the remaining starch blue.

-

Measure the absorbance of the solution using a spectrophotometer. The decrease in blue color is proportional to the α-amylase activity.

-

Calculate the α-amylase activity in the samples based on the standard curve.

-

Conclusion and Future Perspectives

Gibberellic acid is unequivocally a central regulator of seed germination, acting through a well-defined signaling pathway that culminates in the degradation of DELLA repressors. Its antagonistic interaction with ABA fine-tunes the seed's decision to germinate, ensuring that this critical life-cycle transition occurs under optimal conditions. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the nuances of GA action.

Future research will likely focus on several key areas. Elucidating the full range of downstream targets of DELLA proteins and other transcription factors in the GA pathway will provide a more complete picture of the genetic programs governing germination. Investigating the role of other hormones and signaling molecules, such as ethylene (B1197577) and reactive oxygen species, in modulating GA signaling will be crucial for understanding the integrated network that controls seed fate. For drug development professionals, a deeper understanding of the GA receptor-ligand interaction could pave the way for the design of novel synthetic molecules that can precisely control seed dormancy and germination, with significant implications for agriculture and biotechnology.

References

- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. GA/ABA Antagonism in the Physiology of Seed Germination in the Recalcitrant and Vulnerable Tree- Vateria indica L. [arccjournals.com]

- 4. Frontiers | Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. notulaebotanicae.ro [notulaebotanicae.ro]

- 8. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Gibberellic acid-mediated salt signaling in seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Aspects of Seed Development Controlled by Gibberellins and Abscisic Acids | MDPI [mdpi.com]

- 15. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gibberellin - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]

- 18. Frontiers | Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Antagonism between abscisic acid and gibberellins is partially mediated by ascorbic acid during seed germination in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Reactive Oxygen Species and Gibberellin Acid Mutual Induction to Regulate Tobacco Seed Germination [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Reactive Oxygen Species and Gibberellin Acid Mutual Induction to Regulate Tobacco Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. uaf.edu [uaf.edu]

- 25. dc.ewu.edu [dc.ewu.edu]

- 26. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

- 27. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 28. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 29. Gibberellic Acid-Enhanced Synthesis and Release of α-Amylase and Ribonuclease by Isolated Barley and Aleurone Layers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bio.libretexts.org [bio.libretexts.org]

- 31. spandidos-publications.com [spandidos-publications.com]

- 32. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

The Role of Gibberellic Acid in Regulating Flowering Time: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from vegetative growth to flowering is a critical developmental phase in the life cycle of higher plants, with profound implications for reproductive success and agricultural yield. This process is orchestrated by a complex network of endogenous and environmental cues, among which the phytohormone gibberellic acid (GA) plays a pivotal role. This technical guide provides a comprehensive overview of the molecular mechanisms by which gibberellic acid influences flowering time. It delves into the canonical GA signaling pathway, the central function of DELLA proteins as key repressors, and the intricate crosstalk with other major flowering pathways, including the photoperiod and vernalization pathways. This guide summarizes key quantitative data from foundational studies, presents detailed experimental protocols for investigating the GA-flowering network, and utilizes visualizations to illustrate the complex signaling cascades and experimental workflows involved.

Introduction

Gibberellins (GAs) are a class of diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, and the floral transition.[1][2] The promotion of flowering by GA is particularly significant, especially under non-inductive conditions such as short days.[3][4] The molecular genetic dissection of GA biosynthesis and signaling, primarily in the model organism Arabidopsis thaliana, has elucidated a sophisticated regulatory module that integrates GA signals to control the expression of key floral integrator genes. Central to this regulation are the DELLA proteins, a family of nuclear growth repressors that are targeted for degradation in the presence of bioactive GAs.[5][6] This guide will explore the core components of GA-mediated flowering time control, providing researchers with the foundational knowledge and practical methodologies to further investigate this crucial biological process.

The Core Gibberellic Acid Signaling Pathway

The perception of gibberellic acid and the subsequent signal transduction cascade are fundamental to its regulatory effects on flowering. The pathway is initiated by the binding of bioactive GA to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[5] This binding event induces a conformational change in GID1, promoting its interaction with the DELLA proteins. The formation of the GA-GID1-DELLA complex leads to the recruitment of an F-box protein (SLY1 in Arabidopsis), which is a component of an SCF E3 ubiquitin ligase complex.[5] This, in turn, results in the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, thereby allowing the expression of GA-responsive genes, including those that promote flowering.[5]

References

- 1. DELLA Proteins and Gibberellin-Regulated Seed Germination and Floral Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 4. researchgate.net [researchgate.net]

- 5. Assessing Flowering Time Under Different Photoperiods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BrMAF5 and Its Antisense lncRNA BrMAF5L Regulate Vernalization-Induced Bolting and Flowering in Chinese Cabbage | MDPI [mdpi.com]

Endogenous gibberellic acid metabolism and homeostasis

An In-depth Technical Guide to Endogenous Gibberellic Acid Metabolism and Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate processes governing the metabolism and homeostatic regulation of endogenous gibberellic acids (GAs), a critical class of phytohormones. Understanding these pathways is paramount for developing novel strategies in crop improvement and drug development. This document details the biosynthetic and catabolic pathways, the complex signaling cascade, and the regulatory feedback loops that maintain hormonal balance. Furthermore, it provides detailed experimental protocols for the analysis of GA metabolism.

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins (B7789140) is a complex, multi-stage process occurring in different subcellular compartments. It begins in the plastid, continues in the endoplasmic reticulum, and the final steps to create bioactive GAs occur in the cytoplasm.[1][2] The pathway starts with the precursor trans-geranylgeranyl diphosphate (B83284) (GGDP).[1]

The key enzymes involved in the early stages of the pathway, including ent-copalyl diphosphate synthase (CPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid oxidase (KAO), are often encoded by single genes.[1] The later stages, catalyzed by GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), are typically controlled by multigene families, allowing for more complex regulation.[1][3] The final step in producing bioactive GAs, such as GA₁ and GA₄, is the 3β-hydroxylation of their precursors, GA₂₀ and GA₉, respectively, a reaction catalyzed by GA3ox.[4]